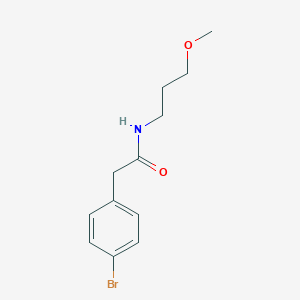
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide, also known as Brorphine, is a synthetic opioid that has recently gained attention due to its potential use as an alternative to traditional opioids. Brorphine is a highly potent and selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Mechanism of Action
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is a highly selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals in the central nervous system. Additionally, this compound has been shown to have a lower affinity for the delta and kappa opioid receptors, which are responsible for other opioid effects such as sedation and dysphoria.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects that are similar to traditional opioids. These effects include analgesia, sedation, and respiratory depression. However, this compound has been shown to produce less respiratory depression compared to traditional opioids, which is a major advantage of this compound. Additionally, this compound has been shown to have a lower risk of abuse and dependence compared to other opioids.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise and targeted experiments on the effects of opioids on the central nervous system. Additionally, this compound has a relatively simple synthesis method, which makes it easy to produce in a laboratory setting. However, one limitation of this compound is its limited availability and high cost, which may make it difficult for some researchers to obtain and use in their experiments.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide. One area of interest is the potential use of this compound as an alternative to traditional opioids for the treatment of pain. Further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Additionally, future research could focus on the development of new analogs of this compound with improved pharmacological properties. Overall, this compound has the potential to be a valuable tool for the study of opioids and the treatment of pain.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide involves the reaction of 4-bromoaniline with 3-methoxypropylamine to form the intermediate 2-(4-bromophenyl)-N-(3-methoxypropyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, this compound. The synthesis of this compound is a relatively simple process and can be performed in a laboratory setting.
Scientific Research Applications
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been studied extensively in preclinical models for its potential use as an analgesic. In animal studies, this compound has been shown to produce potent and long-lasting analgesia with a lower risk of respiratory depression compared to traditional opioids. Additionally, this compound has been shown to have a lower risk of abuse and dependence compared to other opioids. These findings suggest that this compound may have potential as an alternative to traditional opioids for the treatment of pain.
properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-16-8-2-7-14-12(15)9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
AXBZMNNRRGKHIC-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CC1=CC=C(C=C1)Br |
Canonical SMILES |
COCCCNC(=O)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215631.png)
![6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215632.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B215635.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B215641.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)

![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)

![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)

